molecular formula C4H7FN2O B14379015 (3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one CAS No. 90121-66-7

(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one

Cat. No.: B14379015
CAS No.: 90121-66-7
M. Wt: 118.11 g/mol
InChI Key: KSHRKZHFWSFNEC-GBXIJSLDSA-N
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Description

(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one is a chiral β-lactam compound β-lactams are a class of compounds known for their four-membered lactam ring, which is a cyclic amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one typically involves the transformation of penicillin G potassium salt. The process includes treatment with mercury acetate, followed by ozonolysis and methanol in sequence . This method ensures high yield and stereospecificity, which is crucial for the production of chiral compounds.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar methods. The use of mercury acetate and ozonolysis remains central to the process, with careful control of reaction conditions to maintain high yield and purity. The industrial production also involves rigorous purification steps to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like ozone.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the β-lactam ring.

Common Reagents and Conditions

    Oxidation: Ozone in methylene chloride at -78°C.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted azetidinones, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one involves its interaction with bacterial transpeptidase enzymes. These enzymes are crucial for bacterial cell wall synthesis. By inhibiting these enzymes, the compound prevents the formation of the cell wall, leading to bacterial cell death. This mechanism is similar to that of other β-lactam antibiotics .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-Amino-1-ethyl-4-(2-fluorophenyl)azetidin-2-one
  • (3S,4R)-3-[1®-tert-butyldimethylsilyloxyethyl]-4-chloroazetidin-2-one

Uniqueness

(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one is unique due to its specific stereochemistry and the presence of a fluoromethyl group. This fluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Properties

CAS No.

90121-66-7

Molecular Formula

C4H7FN2O

Molecular Weight

118.11 g/mol

IUPAC Name

(3S,4S)-3-amino-4-(fluoromethyl)azetidin-2-one

InChI

InChI=1S/C4H7FN2O/c5-1-2-3(6)4(8)7-2/h2-3H,1,6H2,(H,7,8)/t2-,3+/m1/s1

InChI Key

KSHRKZHFWSFNEC-GBXIJSLDSA-N

Isomeric SMILES

C([C@@H]1[C@@H](C(=O)N1)N)F

Canonical SMILES

C(C1C(C(=O)N1)N)F

Origin of Product

United States

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